N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
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Description
N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis of pyrimidine derivatives, including those related to N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide, plays a crucial role in the development of new pharmaceutical compounds. These derivatives exhibit a wide range of biological activities, which are of significant interest in medicinal chemistry for their potential anti-inflammatory, analgesic, antimicrobial, and antifungal properties.
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with certain compounds showing promising results in preclinical models (Sondhi et al., 2009). This research illustrates the compound's potential as a foundation for developing new anti-inflammatory and pain relief medications.
Antimicrobial and Antifungal Potentials : Studies on novel thienopyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their application in combating various bacterial and fungal infections (Kerru et al., 2019). The exploration of these compounds enhances our arsenal against resistant microbial strains.
Antitumor Activity : The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been targeted for their potential antitumor activities. Some synthesized compounds exhibit potent anticancer effects against various human cancer cell lines, underscoring the potential of these derivatives in cancer research (Hafez et al., 2017).
Enzyme Inhibition : The design and synthesis of pyrimidine derivatives as enzyme inhibitors, particularly as antifolates, highlight their potential in the development of treatments for diseases that require modulation of enzyme activity. These compounds have been investigated for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial in the treatment of certain cancers and infectious diseases (Gangjee et al., 2007).
Properties
IUPAC Name |
N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-24(16-9-5-4-6-10-16)20(27)15-25-18-13-14-31-21(18)22(28)26(23(25)29)17-11-7-8-12-19(17)30-2/h4-14,18,21H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDGMVZSSNPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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